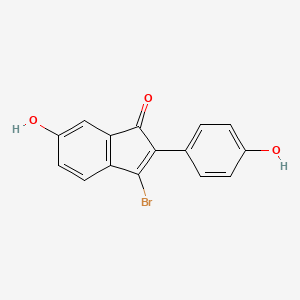
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromine atom, two hydroxyl groups, and a phenyl group attached to an indene backbone, making it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of 6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield 3-bromo-6-oxo-2-(4-oxophenyl)-1H-inden-1-one, while substitution of the bromine atom with an amine could produce 3-amino-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one.
Aplicaciones Científicas De Investigación
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for manufacturing other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may bind to estrogen receptors, modulating their activity and influencing various biological pathways. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in the receptor, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-Bromo-2-(4-hydroxyphenyl)-1H-inden-1-one: Similar structure but lacks the hydroxyl group at the 6-position, potentially altering its chemical behavior.
3-Bromo-6-methoxy-2-(4-hydroxyphenyl)-1H-inden-1-one: The methoxy group may influence its solubility and reactivity compared to the hydroxyl group.
Uniqueness
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H9BrO3 |
|---|---|
Peso molecular |
317.13 g/mol |
Nombre IUPAC |
3-bromo-6-hydroxy-2-(4-hydroxyphenyl)inden-1-one |
InChI |
InChI=1S/C15H9BrO3/c16-14-11-6-5-10(18)7-12(11)15(19)13(14)8-1-3-9(17)4-2-8/h1-7,17-18H |
Clave InChI |
DHPCBFMFERFZLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C3=C(C2=O)C=C(C=C3)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-Ethyl-4-hydroxy-3-[6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate](/img/structure/B10757972.png)
![2-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}ethanesulfonamide](/img/structure/B10757977.png)
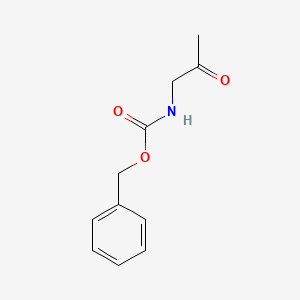
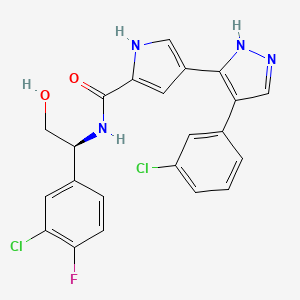

![(4r)-7,8-Dichloro-1',9-Dimethyl-1-Oxo-1,2,4,9-Tetrahydrospiro[beta-Carboline-3,4'-Piperidine]-4-Carbonitrile](/img/structure/B10758006.png)
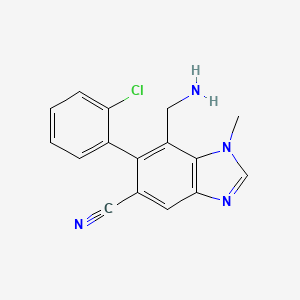
![7-Carboxy-5-Hydroxy-12,13-Dihydro-6h-Indolo[2,3-A]pyrrolo[3,4-C]carbazole](/img/structure/B10758012.png)
![5-{4-[(3,5-Difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine](/img/structure/B10758018.png)
![[2'-hydroxy-3'-(1H-pyrrolo[3,2-c]pyridin-2-yl)-biphenyl-3-ylmethyl]-urea](/img/structure/B10758022.png)
![(2r)-2-Amino-3,3,3-Trifluoro-N-Hydroxy-2-{[(4-Phenoxyphenyl)sulfonyl]methyl}propanamide](/img/structure/B10758033.png)
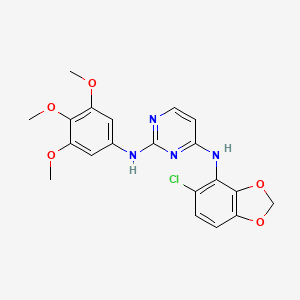
![3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid](/img/structure/B10758036.png)
![N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Isoleucine](/img/structure/B10758041.png)
